molecular formula C16H18N10 B6453254 9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine CAS No. 2549000-43-1

9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine

Cat. No. B6453254
CAS RN: 2549000-43-1
M. Wt: 350.38 g/mol
InChI Key: CBFBIDPVKVHBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine (MMPP) is an organo-synthetic compound that is used in various scientific research applications. It is a derivative of purine, a nitrogenous base found in DNA and RNA, and is used in a variety of biochemical and physiological applications. In

Scientific Research Applications

9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine is used in a variety of scientific research applications. It is used as a ligand to study the interaction between proteins and small molecules, and as a tool to investigate the structure of proteins. It is also used in the study of enzyme kinetics and the study of enzyme-substrate interactions. Additionally, this compound is used in the study of the structure and function of DNA and RNA, as well as in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine is not fully understood. However, it is believed that this compound binds to the active sites of enzymes and other proteins, and modulates their activity. It has also been suggested that this compound binds to DNA and RNA, and modulates their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and proteins, as well as DNA and RNA. It has also been shown to modulate the activity of hormones, such as insulin and glucagon. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine has several advantages for use in lab experiments. It is easy to synthesize, has a high purity, and is relatively inexpensive. Additionally, it is non-toxic and has a wide range of applications. However, there are also some limitations to using this compound in lab experiments. It is not completely water-soluble, and can be difficult to dissolve in aqueous solutions. Additionally, it has a short shelf-life, and must be stored in a cool, dry place.

Future Directions

There are a variety of potential future directions for the use of 9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine in scientific research. These include further investigation into its mechanism of action, its potential applications in drug discovery, and its potential applications in the study of disease biology. Additionally, further research could be conducted into its potential applications in the study of aging, its potential applications in the study of nutrition, and its potential applications in the study of environmental toxicology. Finally, further research could be conducted into its potential applications in the study of plant biology and its potential applications in the study of microbial biology.

Synthesis Methods

9-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-9H-purine can be synthesized using a variety of methods. The most common method is through a reaction of 9-methyl-9H-purin-6-amine and 4-(9-methyl-9H-purin-6-yl)piperazine-1-carboxylic acid. This reaction takes place in the presence of anhydrous aluminum chloride, acetic acid, and ethyl acetate. This method of synthesis produces a high yield of this compound with a purity of over 95%.

properties

IUPAC Name

9-methyl-6-[4-(9-methylpurin-6-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-23-9-21-11-13(23)17-7-19-15(11)25-3-5-26(6-4-25)16-12-14(18-8-20-16)24(2)10-22-12/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFBIDPVKVHBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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